molecular formula C9H14N2O2 B15226813 3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one

3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one

Katalognummer: B15226813
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: VJSAURACWNHIDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and an ethoxyethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridin-3-amine with 2-ethoxyethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

    Substitution: The ethoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethoxyethyl side chain and the amino group can interact with various molecular targets, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-(2-hydroxyethyl)pyridin-2(1H)-one: Similar structure but with a hydroxyethyl side chain instead of an ethoxyethyl group.

    3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one: Similar structure but with a methoxyethyl side chain.

Uniqueness

3-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one is unique due to the presence of the ethoxyethyl side chain, which can influence its solubility, reactivity, and biological activity. This structural feature may provide advantages in specific applications, such as increased binding affinity to certain molecular targets or improved pharmacokinetic properties.

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

3-amino-1-(2-ethoxyethyl)pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-2-13-7-6-11-5-3-4-8(10)9(11)12/h3-5H,2,6-7,10H2,1H3

InChI-Schlüssel

VJSAURACWNHIDV-UHFFFAOYSA-N

Kanonische SMILES

CCOCCN1C=CC=C(C1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.